molecular formula C16H24N2O3S B5060753 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol

2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol

Cat. No. B5060753
M. Wt: 324.4 g/mol
InChI Key: BDERSJRZHPMCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol, also known as EMPTI, is a novel compound that has gained attention in scientific research for its potential therapeutic applications. EMPTI is a piperazine derivative that has been synthesized through a multi-step process. In

Mechanism of Action

2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been shown to exert its therapeutic effects through various mechanisms. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has also been shown to scavenge free radicals and inhibit lipid peroxidation. In cancer therapy, 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and microbial growth. In cancer therapy, 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been shown to inhibit tumor growth and induce cell death. 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a safe compound to use in experiments. However, 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to use in aqueous-based experiments. 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol also has limited bioavailability, which can affect its effectiveness in vivo.

Future Directions

There are several future directions for the study of 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol. One potential direction is the exploration of its potential use in the treatment of neurodegenerative diseases. Another direction is the study of its potential use in combination therapy for cancer treatment. Further research is also needed to investigate the pharmacokinetics and pharmacodynamics of 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol, as well as its potential toxicity in vivo.

Synthesis Methods

2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol is synthesized through a multi-step process that involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to yield 4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]thiosemicarbazide. This intermediate is then reacted with 1,2-dibromoethane to produce 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been studied for its potential therapeutic applications in various fields of science. It has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has also been studied for its potential use in cancer therapy. In addition, 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

(4-ethoxy-3-methoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-21-14-5-4-13(12-15(14)20-2)16(22)18-8-6-17(7-9-18)10-11-19/h4-5,12,19H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERSJRZHPMCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=S)N2CCN(CC2)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-3-methoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanethione

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